4-(2-吡啶基)-2-丁醇

描述

Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of pyridinyl compounds can involve various methods, including palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular structure of pyridinyl compounds can be determined using techniques such as 1D and 2D NMR investigations, as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .Chemical Reactions Analysis

Pyridinyl compounds can undergo various chemical reactions. For example, a protonated 2-pyridinyl moiety can undergo thermal removal by the “chemical switch” approach . The protonation mainly occurs on the N1 atom, which decreases the aromaticity of the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl compounds depend on their specific structure. For example, the molecular formula of 2-Pyridinyl is C5H4N, with an average mass of 78.092 Da and a monoisotopic mass of 78.034370 Da .科学研究应用

1. 热解和燃烧研究

对2-丁醇的热解研究揭示了类似化合物如4-(2-吡啶基)-2-丁醇的化学性质。研究表明,热解物种对2-丁醇的单分子反应速率非常敏感,暗示了相关化合物(Cai et al., 2013)的类似敏感性。这些研究有助于理解类似醇基化合物的燃烧和热解机制。

2. 相关化合物的合成

已经进行了有关合成类似化合物如3-甲基-1-(4-吡啶基)-2-丁酮的研究,表明了涉及4-(2-吡啶基)-2-丁醇的合成途径的潜力。这些方法表明了吡啶基化合物在化学合成中的多功能性(Léon et al., 1988)。

3. 超分子化学

2-吡啶基-4-吡啶基甲酮在金属(II)络合物中的行为为发展4-(2-吡啶基)-2-丁醇在超分子结构中的潜在应用提供了见解。这些结构是通过弱相互作用如氢键和π–π堆积(Chen & Mak, 2006)组装而成。

4. 光物理性质

对红色发射[Ru(bpy)2(N-N)]2+光敏剂的研究,其中bpy为2,2'-联吡啶,有助于理解吡啶衍生物的光物理性质。这样的研究可能适用于对4-(2-吡啶基)-2-丁醇的光物理分析(Pal et al., 2014)。

5. 化学反应中的催化作用

氨基吡啶作为三级醇的酰化反应催化剂的使用为了解吡啶基醇如4-(2-吡啶基)-2-丁醇在类似反应中的潜在催化作用提供了见解(Hassner et al., 1978)。

6. 生化生产和应用

通过梭菌进行丁醇发酵生产的研究探索了涉及丁醇的生化过程。这为4-(2-吡啶基)-2-丁醇在类似生化途径中的潜在生物技术应用提供了背景(Lee et al., 2008)。

7. 环境应用

使用介电障壁放电系统研究吡啶在饮用水中的降解机制,揭示了4-(2-吡啶基)-2-丁醇在水处理和净化过程中的潜在环境应用(Li et al., 2017)。

安全和危害

未来方向

属性

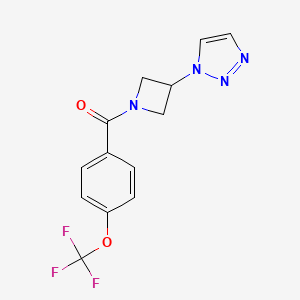

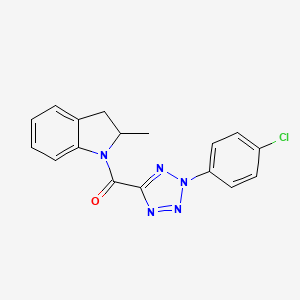

IUPAC Name |

4-pyridin-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOAFUITGQKRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyridinyl)-2-butanol | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)